molecular formula C10H8N2O2 B11905026 Methyl quinazoline-8-carboxylate

Methyl quinazoline-8-carboxylate

Cat. No.: B11905026
M. Wt: 188.18 g/mol
InChI Key: DORROBMBVJXJHA-UHFFFAOYSA-N
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Description

Methyl quinazoline-8-carboxylate is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their broad spectrum of biological activities, making them significant in medicinal chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl quinazoline-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzoic acid derivatives with formamide or its derivatives, followed by cyclization and esterification . Another method involves the use of transition-metal-catalyzed reactions, which have proven to be efficient and provide high yields .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. The use of titanium silicate-1 as a catalyst in methanol at room temperature has been reported to yield excellent results . This method is advantageous due to its simplicity, high reaction rates, and the recyclability of the catalyst.

Chemical Reactions Analysis

Types of Reactions

Methyl quinazoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazoline derivatives, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

Methyl quinazoline-8-carboxylate has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of methyl quinazoline-8-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues . The pathways involved can vary depending on the specific biological activity being targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl quinazoline-8-carboxylate is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

methyl quinazoline-8-carboxylate

InChI

InChI=1S/C10H8N2O2/c1-14-10(13)8-4-2-3-7-5-11-6-12-9(7)8/h2-6H,1H3

InChI Key

DORROBMBVJXJHA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=CN=CN=C21

Origin of Product

United States

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